molecular formula C7H10O5 B1360025 4-Oxoheptanedioic acid CAS No. 502-50-1

4-Oxoheptanedioic acid

Cat. No.: B1360025
CAS No.: 502-50-1
M. Wt: 174.15 g/mol
InChI Key: UDDSEESQRGPVIL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxoheptanedioic acid can be synthesized through several methods. One common approach involves the oxidation of heptanedioic acid derivatives. For instance, the oxidation of 4-hydroxyheptanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound. The reaction typically requires acidic or basic conditions to proceed efficiently.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as platinum or palladium to facilitate the oxidation of precursor compounds under controlled temperature and pressure conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Oxoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert it into more oxidized derivatives, such as 4,5-dioxoheptanedioic acid.

    Reduction: Reduction reactions can transform the ketone group into a hydroxyl group, yielding 4-hydroxyheptanedioic acid.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles under anhydrous conditions.

Major Products:

    Oxidation: 4,5-Dioxoheptanedioic acid.

    Reduction: 4-Hydroxyheptanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Oxoheptanedioic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in metabolic studies to understand the pathways involving d

Properties

IUPAC Name

4-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSEESQRGPVIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198238
Record name 4-Oxopimelic acid
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-50-1
Record name 4-Ketopimelic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=502-50-1
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Record name 4-Oxopimelic acid
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Record name 502-50-1
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Record name 4-Oxopimelic acid
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Record name 4-oxopimelic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-oxoheptanedioic acid linked to angiogenesis?

A: Research indicates that this compound (OH-diA), a product derived from the oxidation of docosahexaenoic acid (DHA), demonstrates pro-angiogenic properties. [] It achieves this by interacting with the Toll-like receptor 2 (TLR2) pathway, specifically the TLR2/TLR1 heterodimer, on endothelial cells. This mechanism distinguishes it from the conventional vascular endothelial growth factor (VEGF) pathway typically associated with angiogenesis.

Q2: What are the structural characteristics of this compound?

A2: While specific spectroscopic data isn't detailed within the provided research excerpts, we can deduce some key structural information. As a dicarboxylic acid, it possesses two carboxyl (-COOH) groups. The "oxo" designation signifies the presence of a ketone (C=O) group within its structure. With "heptane" indicating a seven-carbon chain, we can infer the molecular formula to be C₇H₁₀O₅.

Q3: Can you elaborate on the applications of this compound in synthetic chemistry?

A: this compound serves as a valuable linker molecule in solid-phase oligonucleotide synthesis, particularly for base-sensitive oligonucleotides. [, ] Its specific susceptibility to cleavage under basic conditions makes it "orthogonal" – compatible with other protecting groups employed in oligonucleotide synthesis. This characteristic allows for selective deprotection strategies, crucial for constructing complex oligonucleotide sequences.

Q4: Has this compound been detected in the environment?

A: Yes, one study identified the presence of this compound within the marine atmosphere. [] The exact implications of its presence in this environment and its potential sources remain to be fully elucidated.

Q5: Are there computational chemistry studies related to this compound?

A: While the provided research snippets don't directly address computational studies, the exploration of its enolisation reactions suggests an area where computational chemistry could provide valuable insights. [] Simulations could elucidate the reaction mechanisms, energy barriers, and potential catalytic influences on these reactions, furthering our understanding of this compound's chemical behavior.

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